molecular formula C7H7N3S B12365462 6-Amino-1,6-dihydrobenzimidazole-2-thione

6-Amino-1,6-dihydrobenzimidazole-2-thione

Cat. No.: B12365462
M. Wt: 165.22 g/mol
InChI Key: HBUFNMRWAJPCFL-UHFFFAOYSA-N
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Description

6-Amino-1,6-dihydrobenzimidazole-2-thione is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The unique structure of this compound, which includes both an amino group and a thione group, makes it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1,6-dihydrobenzimidazole-2-thione typically involves the condensation of o-phenylenediamine with carbon disulfide in the presence of a base. This reaction forms the benzimidazole ring with a thione group at the 2-position . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-1,6-dihydrobenzimidazole-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Amino-1,6-dihydrobenzimidazole-2-thione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential therapeutic agent .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

6-amino-1,6-dihydrobenzimidazole-2-thione

InChI

InChI=1S/C7H7N3S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-4H,8H2,(H,10,11)

InChI Key

HBUFNMRWAJPCFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=S)NC2=CC1N

Origin of Product

United States

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